

# Application Notes: Quantitative Determination of Pembrolizumab (Keytruda®) in Human Plasma by ELISA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lambrolizumab |           |
| Cat. No.:            | B13387342     | Get Quote |

#### Introduction

Pembrolizumab, marketed as Keytruda®, is a humanized IgG4-kappa monoclonal antibody used in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor on T-cells.[3][4] Many cancer cells evade the immune system by expressing PD-L1 and PD-L2, ligands that bind to PD-1 and send an inhibitory signal to T-cells. Pembrolizumab blocks this interaction, releasing the "brakes" on the immune system and restoring the anti-tumor immune response. Monitoring the plasma concentration of Pembrolizumab is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to optimize dosing strategies and understand its exposure-response relationship. This document provides a detailed protocol for the quantitative determination of Pembrolizumab in human serum and plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

#### Mechanism of Action

Pembrolizumab binds to the PD-1 receptor on T-cells, preventing its interaction with ligands PD-L1 and PD-L2, which are often overexpressed on tumor cells. This blockade releases the PD-1 pathway-mediated inhibition of the immune response, allowing T-cells to recognize and attack cancer cells.





Click to download full resolution via product page

Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway, restoring T-cell anti-tumor activity.

#### Principle of the Assay

This ELISA is a sandwich immunoassay designed to quantify Pembrolizumab in plasma or serum. The microtiter plate wells are pre-coated with a specific reactant for Pembrolizumab. During incubation, Pembrolizumab present in standards, controls, or samples binds to the coated reactant. After washing, a horseradish peroxidase (HRP)-conjugated probe is added, which binds to the captured Pembrolizumab. A subsequent wash step removes unbound conjugate. The addition of a TMB substrate solution results in the development of a blue color, which is proportional to the amount of Pembrolizumab. The reaction is stopped by adding a stop solution, changing the color to yellow. The optical density is then measured at 450 nm.

## **Quantitative Data Summary**

The performance characteristics of commercially available Pembrolizumab ELISA kits are summarized below. These values provide a general quideline for assay performance.

Table 1: Assay Performance Characteristics



| Parameter                            | Typical Value                    | Source       |
|--------------------------------------|----------------------------------|--------------|
| Sensitivity (LOD)                    | 0.938 ng/mL - 20 ng/mL           |              |
| Lower Limit of Quantification (LLOQ) | 0.01 μg/mL (10 ng/mL)            |              |
| Upper Limit of Quantification (ULOQ) | 200 μg/mL                        | _            |
| Assay Range                          | 1.563 - 100 ng/mL                | _            |
| Sample Type                          | Serum, Plasma (EDTA,<br>Heparin) |              |
| Required Sample Volume               | 10 μL                            | <del>-</del> |
| Spike Recovery                       | 80 - 120%                        | -            |
| Intra-Assay Precision (CV%)          | < 20%                            | -            |
| Inter-Assay Precision (CV%)          | < 20%                            | -            |
| Total Assay Time                     | ~ 2.5 - 3 hours                  |              |

# **Experimental Protocol**

This protocol is a generalized procedure based on common ELISA kits for Pembrolizumab quantification. Users should always refer to the specific instructions provided with their kit.

**ELISA Experimental Workflow** 





Click to download full resolution via product page



A generalized workflow for the quantitative determination of Pembrolizumab by sandwich ELISA.

#### 1. Materials and Equipment

- Pembrolizumab ELISA Kit (Microtiter plate, Standards, Controls, HRP Conjugate, Assay Buffer, Wash Buffer, TMB Substrate, Stop Solution)
- Microplate reader capable of measuring absorbance at 450 nm (with 650 nm reference wavelength recommended)
- Precision pipettes and tips
- Graduated cylinders for reagent preparation
- · Distilled or deionized water
- Absorbent paper
- Plate shaker (optional, but recommended for incubation steps)

#### 2. Reagent Preparation

- Wash Buffer (1X): If supplied as a concentrate (e.g., 20X), dilute with distilled or deionized water to the required volume. For example, dilute 25 mL of 20X Wash Buffer into 475 mL of water to make 500 mL of 1X solution.
- Standards: Reconstitute and prepare a serial dilution of the Pembrolizumab standard as per the kit instructions to create a standard curve. Use the provided diluent for all dilutions.
- Sample Preparation:
  - Collect blood via venipuncture. Use serum or plasma (EDTA or Heparin).
  - Avoid using grossly hemolytic, icteric, or lipemic samples.
  - $\circ$  It is recommended to dilute plasma/serum samples. A common starting dilution is 1:100 (e.g., 5  $\mu$ L of sample + 495  $\mu$ L of Assay Buffer). Further dilution may be necessary if the



concentration is expected to be above the assay's upper limit.

 Samples can be stored at 4°C for up to 2 days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.

#### 3. Assay Procedure

- Equilibrate all reagents and samples to room temperature (18-25°C) for at least 30 minutes before use.
- Add 100 μL of Assay Buffer into each well to be used.
- Pipette 10  $\mu$ L of each standard, control, and diluted sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
- Cover the plate with an adhesive foil and incubate for 60 minutes at room temperature (18-25°C), preferably on a plate shaker.
- Discard the incubation solution. Wash the plate 3 times with 300 μL of 1X Wash Buffer per well. After the final wash, remove any excess buffer by inverting the plate and tapping it firmly on absorbent paper.
- Add 100 μL of ready-to-use HRP Conjugate to each well.
- Cover the plate and incubate for 60 minutes at room temperature.
- Discard the solution and repeat the wash step as described in step 5. Some protocols may recommend 4-5 washes at this stage.
- Add 100 μL of TMB Substrate Solution to each well.
- Incubate the plate in the dark at room temperature for 20 minutes. A blue color will develop.
- Stop the reaction by adding 100 μL of Stop Solution to each well. The color will change from blue to yellow.
- Measure the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. A reference wavelength of 650 nm can be used to correct for optical



imperfections in the plate.

- 4. Data Analysis
- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the average OD of the zero standard (blank) from all other OD values.
- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
- Use the standard curve to determine the concentration of Pembrolizumab in the diluted samples.
- Multiply the calculated concentration by the sample dilution factor (e.g., 100) to obtain the final concentration of Pembrolizumab in the original undiluted sample.
- Samples with an absorbance value higher than the highest standard should be re-tested at a higher dilution.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of the pharmacokinetics and metabolism of pembrolizumab in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes: Quantitative Determination of Pembrolizumab (Keytruda®) in Human Plasma by ELISA]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b13387342#elisa-for-quantitative-determination-of-pembrolizumab-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com